

# Tetrabutylammonium cyanide basic properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tetrabutylammonium cyanide

Cat. No.: B079372

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## Introduction

**Tetrabutylammonium cyanide** (TBAC) is a quaternary ammonium salt that has garnered significant interest in the scientific community for its utility as a versatile reagent in organic synthesis. Its unique properties, including its solubility in organic solvents and its role as a phase-transfer catalyst, make it a valuable tool in the synthesis of complex molecules, a cornerstone of drug development. This technical guide provides a comprehensive overview of the core basic properties of **tetrabutylammonium cyanide**, including its physicochemical characteristics, synthesis, reactivity, and safety considerations. Detailed experimental protocols and mechanistic diagrams are provided to facilitate its practical application in a laboratory setting.

## Core Physicochemical and Toxicological Properties

**Tetrabutylammonium cyanide** is a white to off-white crystalline solid. The large, nonpolar tetrabutylammonium cation imparts solubility in a range of organic solvents, a crucial feature for its application in various reaction media.<sup>[1]</sup> A summary of its key physical, chemical, and toxicological properties is presented in the table below.

Property	Value
Chemical Formula	C <sub>17</sub> H <sub>36</sub> N <sub>2</sub>
Molecular Weight	268.48 g/mol [2]
Appearance	White to off-white crystalline solid
Melting Point	89-92 °C[3]
Solubility	Slightly soluble in water and methanol.[1][4] Soluble in polar aprotic solvents like acetone, acetonitrile, and dimethylformamide.[1]
pKa	While a specific pKa for TBAC is not readily available, the basicity is determined by the cyanide anion. The pKa of its conjugate acid, HCN, is 9.21 in water. The large, non-coordinating tetrabutylammonium cation allows the cyanide anion to exhibit enhanced basicity and nucleophilicity in non-aqueous solvents.[5]
LD50 (Oral, Rat)	5.1 mg/kg[6]
LD50 (Dermal, Rabbit)	5 mg/kg[6]
LC50 (Inhalation, Rat)	0.051 mg/L (4 h)[6]

Safety and Handling: **Tetrabutylammonium cyanide** is extremely toxic and must be handled with extreme caution in a well-ventilated fume hood.[7][8] It is fatal if swallowed, inhaled, or in contact with skin.[9] Contact with acids liberates highly toxic hydrogen cyanide gas.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory when handling this compound.

## Synthesis of Tetrabutylammonium Cyanide

**Tetrabutylammonium cyanide** can be synthesized from the corresponding halide salt, typically tetrabutylammonium bromide, through an ion-exchange reaction. A general experimental protocol is provided below.

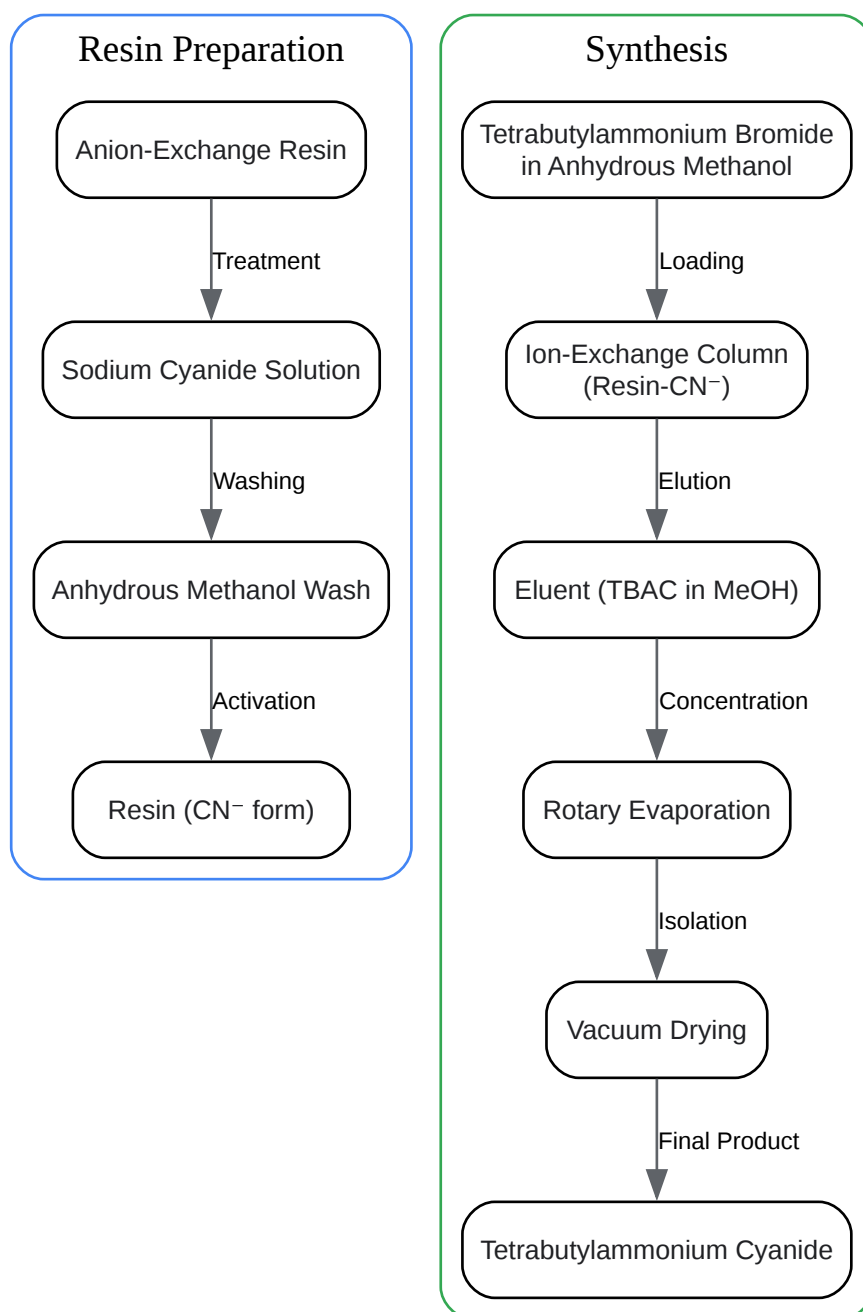
## Experimental Protocol: Synthesis via Ion Exchange

### Materials:

- Tetrabutylammonium bromide
- Strongly basic anion-exchange resin (cyanide form)
- Anhydrous methanol
- Rotary evaporator
- Vacuum oven

### Procedure:

- Prepare a column packed with a strongly basic anion-exchange resin.
- Convert the resin to the cyanide form by passing a solution of sodium cyanide through the column, followed by a thorough washing with anhydrous methanol to remove excess sodium cyanide and water.
- Dissolve tetrabutylammonium bromide in anhydrous methanol.
- Pass the methanolic solution of tetrabutylammonium bromide through the prepared cyanide-form anion-exchange column.
- Collect the eluent containing **tetrabutylammonium cyanide**.
- Concentrate the eluent using a rotary evaporator to obtain the crude product.
- Dry the solid product under vacuum to yield pure **tetrabutylammonium cyanide**.



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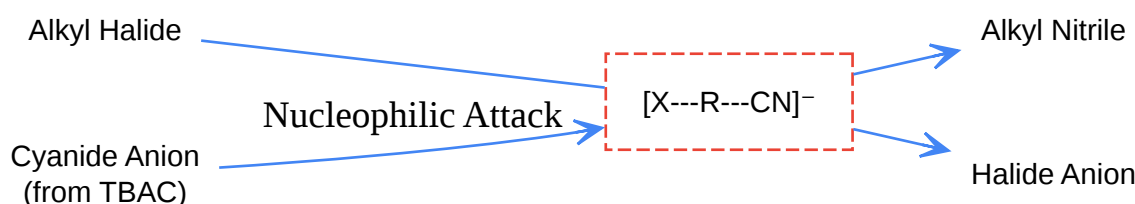
Caption: Workflow for the synthesis of **tetrabutylammonium cyanide**.

## Applications in Organic Synthesis

**Tetrabutylammonium cyanide** is a valuable reagent in a variety of organic transformations, primarily serving as a soluble source of the cyanide anion and as a phase-transfer catalyst.

## Cyanation Reactions

TBAC is an effective cyanating agent for alkyl halides, proceeding via a nucleophilic substitution mechanism. The bulky tetrabutylammonium cation enhances the nucleophilicity of the cyanide anion in organic solvents.



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Caption: General mechanism of SN2 cyanation using TBAC.

## O-TMS Cyanosilylation of Carbonyls

**Tetrabutylammonium cyanide** catalyzes the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones to form cyanohydrin trimethylsilyl ethers. These products are versatile intermediates in the synthesis of  $\alpha$ -hydroxy acids,  $\beta$ -amino alcohols, and other valuable compounds.

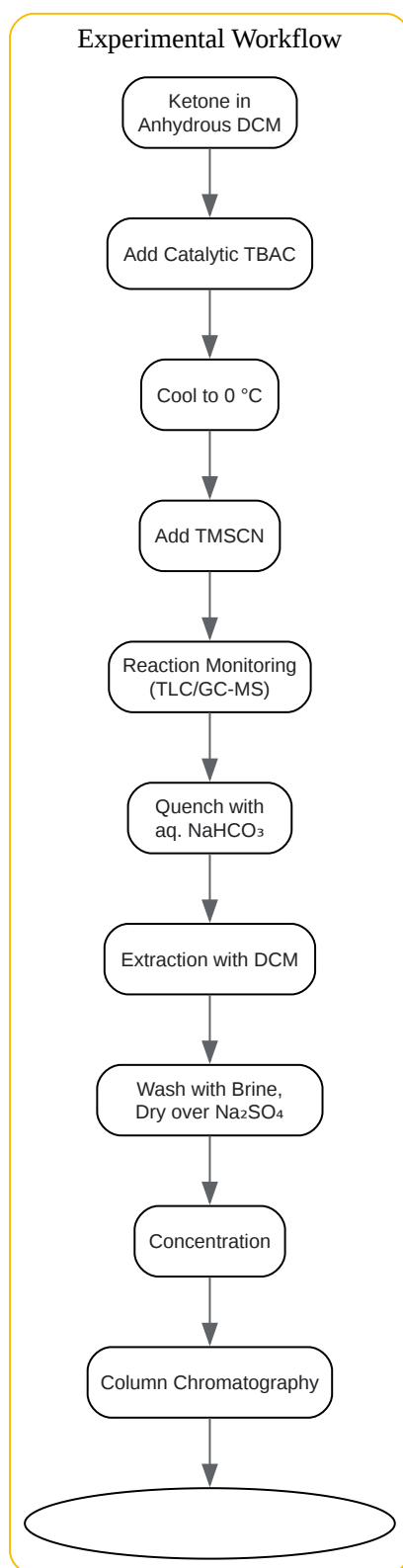
Experimental Protocol: Catalytic O-TMS Cyanosilylation of a Ketone

Materials:

- Ketone
- Trimethylsilyl cyanide (TMSCN)
- **Tetrabutylammonium cyanide (TBAC)**
- Anhydrous dichloromethane (DCM)
- Nitrogen or Argon atmosphere
- Standard workup reagents (e.g., saturated aqueous  $\text{NaHCO}_3$ , brine, anhydrous  $\text{Na}_2\text{SO}_4$ )

## Procedure:

- To a flame-dried flask under an inert atmosphere, add the ketone and anhydrous DCM.
- Add a catalytic amount of **tetrabutylammonium cyanide** (e.g., 1-5 mol%).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add trimethylsilyl cyanide (e.g., 1.1 equivalents) to the stirred solution.
- Allow the reaction to stir at 0 °C or room temperature while monitoring by TLC or GC-MS until the starting material is consumed.
- Upon completion, quench the reaction with saturated aqueous NaHCO<sub>3</sub> solution.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- Purify the crude product by flash column chromatography to obtain the desired cyanohydrin trimethylsilyl ether.

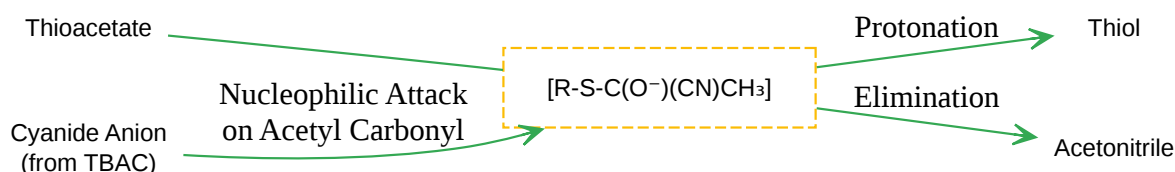


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Caption: Workflow for O-TMS cyanosilylation of a ketone.

## Deprotection of Thioacetates

TBAC can be used as a catalyst for the deprotection of thioacetates to yield free thiols. This reaction is particularly useful in the context of surface chemistry and the formation of self-assembled monolayers. The cyanide ion acts as a nucleophile, attacking the acetyl group and liberating the thiol.



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Caption: Mechanism of thioacetate deprotection by TBAC.

## Relevance in Drug Development

The introduction of a nitrile group into a molecule is a common strategy in medicinal chemistry. Nitriles can act as bioisosteres for carbonyl groups, participate in hydrogen bonding, and serve as precursors for other functional groups such as amines, amides, and carboxylic acids. The ability of **tetrabutylammonium cyanide** to efficiently introduce the cyanide group under mild conditions into complex organic molecules makes it a valuable reagent in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its role as a phase-transfer catalyst further expands its utility in biphasic reactions, which are often employed in industrial-scale synthesis to simplify product purification and minimize solvent waste.

## Conclusion

**Tetrabutylammonium cyanide** is a potent and versatile reagent with a well-defined set of basic properties. Its high solubility in organic solvents, coupled with the nucleophilicity of the "naked" cyanide anion it provides, makes it an excellent choice for a variety of synthetic transformations. While its extreme toxicity necessitates stringent safety protocols, its utility in cyanation, O-TMS cyanosilylation, and deprotection reactions underscores its importance in



modern organic synthesis and, by extension, in the field of drug development. The detailed information and protocols provided in this guide are intended to equip researchers and scientists with the knowledge required to safely and effectively utilize this powerful synthetic tool.

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